Introduction: The Significance of the 2-Arylbenzothiazole Scaffold
Introduction: The Significance of the 2-Arylbenzothiazole Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methylphenyl)benzothiazole
The benzothiazole framework, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a privileged scaffold for targeting a multitude of biological entities.[2] Among its numerous derivatives, the 2-arylbenzothiazoles have garnered significant attention, particularly for their potent and often selective anticancer properties.[3][4] This guide focuses on a key exemplar of this class: 2-(4-methylphenyl)benzothiazole .
The strategic placement of a 4-methylphenyl (p-tolyl) group at the 2-position of the benzothiazole core profoundly influences its electronic distribution, lipophilicity, and steric profile. These modifications are not trivial; they dictate the molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For researchers in drug development, a thorough understanding of these fundamental physicochemical properties is paramount for rational drug design, lead optimization, and the development of effective therapeutic agents. This document provides a comprehensive technical overview of the core properties of 2-(4-methylphenyl)benzothiazole, detailed experimental protocols for its synthesis and characterization, and insights into its relevance in modern medicinal chemistry.
Section 1: Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work, from synthesis to biological screening. The key identifiers and properties of 2-(4-methylphenyl)benzothiazole are summarized below.
| Property | Value | Source / Comment |
| IUPAC Name | 2-(4-methylphenyl)-1,3-benzothiazole | [5] |
| Synonyms | 2-(p-tolyl)benzothiazole, 2-(4-tolyl)benzo[d]thiazole | [5] |
| CAS Number | 16112-21-3 | [6] |
| Molecular Formula | C₁₄H₁₁NS | [5] |
| Molecular Weight | 225.31 g/mol | [5] |
| Exact Mass | 225.06122053 Da | [5] |
| Appearance | White to light brown/gray solid | [7][8] |
| Melting Point | 85-86 °C | [8] |
| Boiling Point | Data not readily available. | For reference, the parent compound, benzothiazole, boils at 227-228 °C.[9] |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | The parent benzothiazole is soluble in ethanol and DMSO but only slightly soluble in water.[2][9] |
| Storage | Sealed in a dry environment at room temperature. | [6] |
| InChIKey | JVPGYYNQTPWXGE-UHFFFAOYSA-N | [5] |
| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | [5] |
Section 2: Synthesis and Purification
The most common and efficient route to synthesize 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate aryl aldehyde.[10][11] This method is valued for its reliability and generally high yields.
Experimental Protocol: Synthesis of 2-(4-methylphenyl)benzothiazole
This protocol details the synthesis from 2-aminothiophenol and 4-methylbenzaldehyde.
Causality Statement: The reaction proceeds via a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization, often facilitated by an oxidant present in the reaction medium (like air in DMSO), yield the final benzothiazole product.[11]
Materials:
-
2-Aminothiophenol
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in DMSO.
-
Heating: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water with stirring. A solid precipitate of the crude product will form.
-
Isolation: Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the solid generously with water to remove residual DMSO.
-
Purification (Recrystallization): Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The result is a crystalline solid of 2-(4-methylphenyl)benzothiazole.
Visualization: Synthesis Workflow
Section 3: Structural Elucidation and Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step in chemical synthesis.
Protocol 1: Melting Point Determination
The melting point is a reliable indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
-
Apparatus: Melting point apparatus, capillary tube.
-
Procedure:
-
Place a small amount of the dried, purified product into a capillary tube.
-
Insert the tube into the melting point apparatus.
-
Heat the sample gradually, recording the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid.
-
Compare the observed range to the literature value (85-86 °C).[8]
-
Protocol 2: Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): Expected signals for 2-(4-methylphenyl)benzothiazole would include:
-
A singlet around 2.4 ppm corresponding to the methyl (-CH₃) protons.
-
A series of doublets in the aromatic region (approx. 7.2-7.5 ppm) for the protons on the 4-methylphenyl ring.
-
Multiplets in the aromatic region (approx. 7.8-8.1 ppm) for the four protons on the benzothiazole ring system.[12]
-
-
¹³C NMR (Carbon NMR): The spectrum would show distinct signals for each unique carbon atom. Key signals include:
-
A peak around 21 ppm for the methyl carbon.
-
Multiple peaks between ~121 ppm and ~154 ppm for the aromatic and heterocyclic carbons.
-
A quaternary carbon signal around 168 ppm for the C2 carbon of the benzothiazole ring.[13]
-
B. Mass Spectrometry (MS) MS determines the molecular weight of the compound. For 2-(4-methylphenyl)benzothiazole, the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 225.3.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR helps identify functional groups. The spectrum for this compound would be characterized by:
-
C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹).
-
C=N stretching of the thiazole ring (~1600 cm⁻¹).
-
C=C stretching vibrations within the aromatic rings (~1450-1580 cm⁻¹).
Section 4: Application in Drug Discovery & Medicinal Chemistry
The 2-arylbenzothiazole scaffold is a validated "pharmacophore" with significant therapeutic potential, most notably in oncology.[4][14] Derivatives of this class have demonstrated potent growth inhibition against a range of human cancer cell lines, including breast, lung, and colon cancer.[15]
Mechanism & Structure-Activity Relationship (SAR): The anticancer activity of many 2-arylbenzothiazoles is linked to their ability to induce the expression of cytochrome P450 enzymes, particularly CYP1A1.[16] This enzyme metabolizes the benzothiazole into a reactive intermediate that can form DNA adducts, ultimately triggering apoptosis (programmed cell death) in cancer cells.[15]
Structure-activity relationship studies have revealed key insights:
-
The 2-Aryl Group is Crucial: The presence of the phenyl ring at the 2-position is essential for activity.
-
Substitution on the Aryl Ring: The type and position of substituents on the 2-phenyl ring modulate the compound's activity and selectivity. For instance, amino groups, like in the potent 2-(4-aminophenyl)benzothiazole derivatives, can significantly enhance anticancer efficacy.[16]
-
Substitution on the Benzene Ring of Benzothiazole: Electron-withdrawing groups, such as fluorine, on the benzothiazole's benzene ring can also enhance antiproliferative activity.[14]
Visualization: Key SAR Insights
Conclusion
2-(4-methylphenyl)benzothiazole serves as a fundamental and representative member of the medicinally significant 2-arylbenzothiazole class. Its physicochemical properties—moderate lipophilicity, solid-state nature, and specific electronic profile—make it an important compound for both foundational research and as a building block for more complex drug candidates. The straightforward and robust synthesis, coupled with well-defined methods for characterization, allows for its reliable preparation and study. For professionals in drug development, understanding the core properties of such scaffold exemplars is crucial for leveraging the rich therapeutic potential of the benzothiazole family in the ongoing search for novel and effective medicines.
References
-
Aiello, S., et al. (2008). Synthesis and biological evaluation of fluorinated 2-aryl benzothiazole derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5849-5856. Available at: [Link]
-
ResearchGate. (n.d.). 2-arylbenzothiazole derivatives as potent anticancer agents. Retrieved from: [Link]
-
Kauthale, S. S., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 39(16), 5945-5970. Available at: [Link]
-
Gecibesler, I. H., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Pharmaceutical Design, 29. Available at: [Link]
-
Kandioller, W., et al. (2018). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry, 6, 56. Available at: [Link]
-
Khan, I., et al. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 22(8), 1358. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Heterocyclic Chemistry, 51(5), 1332-1339. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296. Available at: [Link]
-
Sharma, V., & Kumar, V. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4). Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 5-fluoro-2-(4-methylphenyl)-1,3-benzothiazole. Retrieved from: [Link]
-
Zhang, W., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Figshare. Available at: [Link]
-
University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from: [Link]
-
Van, T. T. T., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 10(10), 1146. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from: [Link]
-
Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Available at: [Link]
-
Solubility of Things. (n.d.). Benzothiazole. Retrieved from: [Link]
-
SpectraBase. (n.d.). 2-(4-Methylphenyl)benzothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from: [Link]
-
Sarac, S., et al. (2009). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 10(10), 4477-4491. Available at: [Link]
-
PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles. Retrieved from: [Link]
-
SpectraBase. (n.d.). 2-(4-aminophenyl) benzothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from: [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from: [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from: [Link]
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-(4-Methylphenyl)-1,3-benzothiazole | C14H11NS | CID 919385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 16112-21-3 CAS MSDS (2-(4-METHYLPHENYL)-BENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
- 8. Item - Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
